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Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235

A comprehensive search of scientific literature and crystallographic databases did not yield a
determined crystal structure for 3-Nitro-1H-pyrazole-4-carbonitrile. While information
regarding its synthesis and its role as a chemical intermediate is available, the specific
guantitative data and detailed experimental protocols associated with its single-crystal X-ray
diffraction analysis are not publicly accessible.

To provide a representative example of the in-depth technical guide requested, this document
presents the crystallographic data and experimental details for a closely related compound: 5-
Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. This information is intended to serve as a
valuable resource for researchers, scientists, and drug development professionals working with
substituted pyrazole derivatives.

In-depth Technical Guide: Crystal Structure of 5-
Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

This guide details the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile,
a compound of interest in medicinal chemistry due to the known biological activities of N-
pyrazole derivatives, which include insecticidal and antifungal properties.[1]

Data Presentation

The crystallographic data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been
determined by single-crystal X-ray diffraction. The key parameters are summarized in the
tables below.
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Table 1: Crystal Data and Structure Refinement.[1][2][3]
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Parameter Value

Empirical Formula C10H7N502
Formula Weight 229.21
Temperature 293 K

Wavelength 0.71073 A (Mo Ko)
Crystal System Monoclinic

Space Group Cc

Unit Cell Dimensions

a 3.7685 (2) A

b 27.3441 (17) A

C 10.1294 (8) A

a 90°

B 96.20 (3)°

y 90°

Volume 1037.70 (12) A3

z 4

Calculated Density 1.465 Mg/m3
Absorption Coefficient 0.11 mm—1

F(000) 472

Crystal Size 0.30x 0.30 x 0.10 mm

Data Collection

Theta range for data collection

2.05 to 25.00°

Index ranges

-4<h<4,-32<k<32,-12<1<12

Reflections collected

2148
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Independent reflections

951 [R(int) = 0.071]

Completeness to theta = 25.00°

99.8 %

Absorption correction

J-scan

Max. and min. transmission

0.989 and 0.968

Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

951/2/155

Goodness-of-fit on F2

1.00

Final R indices [l > 20(1)]

R1 =0.048, wR2 =0.123

R indices (all data)

R1=0.052, wR2 = 0.126

Largest diff. peak and hole

0.26 and -0.31 e.A-3

Table 2: Hydrogen Bond Geometry (A, °).[2]

D—H--A d(D—H) d(D-A) L (DHA)
N(5)—

, 0.86 3.013 (4) 155
H(5A)--O(1)'
C4)—

‘ 0.93 3.216 (5) 132
H(4A)--O(1)

Symmetry code:
@) x, -y+1, z+1/2

Experimental Protocols

The synthesis and crystallization of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile were

performed as follows:

Synthesis:[1][2]
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e Sodium nitrite (1.49 g) was dissolved in 10 ml of water.

e This solution was added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5%
aqueous HCI (5 ml) at 0-5 °C.

e The reaction mixture was stirred for 10 minutes at 0-5 °C.

» 2,3-Dicyanopropionic acid ethyl ester (0.02 mol) was added dropwise and the mixture was
stirred for 2 hours at room temperature.

e The reaction mixture was extracted with dichloromethane.
e The pH of the aqueous layer was adjusted to 9 with ammonia.

e The organic layer was separated, dried over anhydrous Na2SOa, concentrated, and the
product was precipitated.

e The pure compound was obtained by recrystallization from ethanol.

Crystallization:[1][2] Single crystals suitable for X-ray diffraction were obtained by the slow
evaporation of an acetone solution of the purified compound.

X-ray Data Collection and Structure Solution:[1] Data were collected on an Enraf-Nonius CAD-
4 diffractometer. The structure was solved using SHELXS97 and refined using SHELXL97. All
hydrogen atoms were positioned geometrically and refined using a riding model.

Mandatory Visualization
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Synthesis

Reactants:
- 4-Nitroaniline
- Sodium Nitrite
- HCI
- 2,3-Dicyanopropionic acid ethyl ester

l

Diazotization of 4-Nitroaniline
(0-5 °C)

l

Coupling with 2,3-Dicyanopropionic acid ethyl ester
(Room Temperature)

l

Work-up:
- Dichloromethane Extraction
- pH Adjustment
- Drying and Precipitation

l

Recrystallization from Ethanol

Crystall&;graphy

Crystallization:
Slow evaporation from Acetone

,

X-ray Data Collection
(Enraf—Nonius CAD-4)

l

Structure Solution and Refinement
(SHELXS97, SHELXL97)

Final Crystal Structure

Y

final_structure

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and crystallographic analysis.
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Caption: Intermolecular hydrogen bonding in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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